2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide
Description
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide is a synthetic organic compound featuring a seven-membered cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a 2-chloropropanamide moiety at position 2. Its molecular formula is C₁₃H₁₄ClN₂OS, with a molecular weight of 290.79 g/mol. The compound is structurally characterized by its fused bicyclic system, combining a sulfur-containing thiophene ring and a hydrogenated cycloheptane ring. This hybrid structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-8(14)12(17)16-13-10(7-15)9-5-3-2-4-6-11(9)18-13/h8H,2-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXAOUYXPATJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCCC2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide typically involves multiple steps, starting with the construction of the cycloheptathiophene core. One common approach is to start with a suitable thiophene derivative and perform a series of reactions to introduce the cyano and chloro groups. The reaction conditions often require the use of strong bases or acids, and the reactions may need to be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with different functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific chemical groups on biological systems. It can be used to probe enzyme activity, receptor binding, or other biological processes.
Medicine
In the field of medicine, this compound could be investigated for its potential therapeutic properties. It may be used as a lead compound in drug discovery, with modifications to improve its efficacy and safety.
Industry
In industry, this compound could be used in the development of new materials or chemical processes. Its unique properties may make it useful in the creation of advanced polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism by which 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to produce a biological effect. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Acyl Groups
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (CAS 315684-12-9) replaces the propanamide chain with an acetamide group (C₁₂H₁₃ClN₂OS, MW 268.76 g/mol). This shorter acyl chain reduces steric bulk and may alter solubility and metabolic stability. Regulatory data classify it as a hazardous substance (Xi code) .
This derivative is often used as an intermediate in combinatorial chemistry .
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₄ClN₂OS | 290.79 | 2-Chloropropanamide | High electrophilicity, potential bioactivity |
| Acetamide Analog | C₁₂H₁₃ClN₂OS | 268.76 | 2-Chloroacetamide | Higher reactivity, hazardous (Xi code) |
| Non-Chlorinated Propanamide | C₁₃H₁₆N₂OS | 248.34 | Propanamide | Lower toxicity, synthetic intermediate |
Cyclohepta[b]thiophene Derivatives with Varied Ring Sizes
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide (C₁₁H₁₁ClN₂OS, MW 240.71 g/mol) features a smaller five-membered cyclopenta ring. This reduces conformational flexibility and may limit interactions with biological targets compared to the seven-membered cyclohepta analog. The compound is commercially available at 96% purity .
Functional Group Modifications
This modification is linked to antitumor activity in hybrid acridine-thiophene systems .
Biological Activity
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical identifiers:
- CAS Number : 315684-12-9
- Molecular Formula : C12H13ClN2OS
- Molecular Weight : 240.75 g/mol
- IUPAC Name : 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound exhibits selective binding affinity to various receptors involved in cellular signaling pathways. Studies utilizing X-ray fluorescence (XRF) have demonstrated its potential for binding to protein targets, which is crucial for therapeutic efficacy .
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes related to metabolic pathways. This inhibition can lead to altered cellular functions and has implications in disease treatment .
Biological Activity Overview
The biological activities of the compound have been investigated through various studies:
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.
- Antimicrobial Activity : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
- Anti-inflammatory Study : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential use in managing inflammatory diseases.
Q & A
Q. Analysis :
- Conformation : The cycloheptane ring adopts a distorted chair conformation (r.m.s. deviation ~0.23 Å).
- Hydrogen Bonding : Intramolecular O–H⋯N bonds form S(6) motifs, stabilizing planar regions .
- Challenges : Twinning or disorder in crystals may require iterative refinement with restraints on atomic displacement parameters (ADPs) .
Q. What strategies address discrepancies between crystallographic data and computational models for this compound?
- Root Cause : Differences may arise from solvent effects (unaccounted in gas-phase DFT) or dynamic motion in solid-state vs. static computational models.
- Resolution :
Benchmarking : Compare experimental torsion angles (e.g., C10–C1–C2–C3 = 116.5°) with DFT-optimized geometries.
Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H⋯H, C⋯Cl contacts) to validate packing forces .
MD Simulations : Perform molecular dynamics in implicit solvent to assess conformational flexibility .
Q. How can researchers resolve contradictions in synthetic yields across different batches?
- Troubleshooting :
- Purity of Reagents : Trace moisture in DMF can hydrolyze the cyano group; use molecular sieves or high-purity solvents.
- Temperature Control : Ensure consistent reflux conditions (±2°C) to avoid side reactions (e.g., ring-opening in cycloheptane).
- Workup : Adjust ice/water ratios during precipitation to minimize product loss. Evidence from similar syntheses shows yields improve from 60% to 85% with optimized quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
